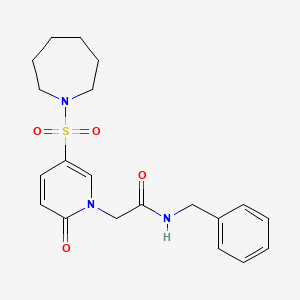

N-(1-methyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indole derivatives are significant in the field of medicinal chemistry due to their wide spectrum of biological activities . They are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs and plants .

Synthesis Analysis

Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis

The molecular structure of indole derivatives can be complex and varied. For example, the compound 1H-Indole-3-ethanamine, N-methyl- has a molecular weight of 174.2423 .Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7 and HT-29 cancer cell lines .Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. For example, 1H-Indole-3-ethanamine, N-methyl- has a molecular weight of 174.2423 .Applications De Recherche Scientifique

Versatile Scaffolds in Medicinal Chemistry

The N-phenylpiperazine subunit, a core component of N-(1-methyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide, has been identified as a versatile scaffold in the design of new therapeutic agents. Research highlights its significant role in developing treatments for central nervous system (CNS) disorders, showcasing the compound's potential beyond traditional CNS applications. The exploration of N-phenylpiperazine derivatives has led to the discovery of novel classes of hits and prototypes for various therapeutic fields, indicating the scaffold's broad applicability in drug discovery (Maia, Tesch, & Fraga, 2012).

DNA Interaction and Potential Therapeutic Applications

Another significant application is related to its interaction with DNA structures. The compound's structural analogs have shown strong binding affinity to the minor groove of double-stranded B-DNA, particularly with AT-rich sequences. This interaction is crucial for developing fluorescent DNA stains and radioprotectors, offering a pathway for rational drug design based on DNA-binding efficacy. Such applications are vital in biotechnology, pharmaceutical research, and development of new therapeutic agents (Issar & Kakkar, 2013).

Antiviral Research

Indolylarylsulfones, related to the compound of interest, have emerged as potent inhibitors against the human immunodeficiency virus type 1 (HIV-1), presenting a valuable approach in AIDS treatment. The structure-activity relationship (SAR) studies of these compounds provide insights into designing effective antiviral agents, showcasing the compound's role in the ongoing battle against viral diseases (Famiglini & Silvestri, 2018).

Chemical Synthesis and Molecular Diversity

The indole synthesis review suggests the compound's relevance in organic chemistry, highlighting its role in creating diverse molecular architectures. Indole alkaloids, for example, have inspired chemists for over a century, with the compound serving as a starting point for new synthetic routes and methodologies. Such research underscores the compound's significance in expanding the chemical space for drug development and material science (Taber & Tirunahari, 2011).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit tubulin polymerization , suggesting that this compound may also target tubulin or related proteins.

Mode of Action

For instance, if tubulin is indeed a target, the compound could potentially inhibit the polymerization of tubulin, thereby disrupting the formation of microtubules and affecting cell division .

Biochemical Pathways

The biochemical pathways affected by this compound would largely depend on its specific targets. If it targets tubulin, it would impact the microtubule dynamics, which play a crucial role in cell division, intracellular transport, and maintaining cell shape. Inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it inhibits tubulin polymerization, it could lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells . This could potentially make it effective against certain types of cancer.

Propriétés

IUPAC Name |

N-(1-methylindol-3-yl)-4-phenylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-22-15-18(17-9-5-6-10-19(17)22)21-20(25)24-13-11-23(12-14-24)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALQOFIBGDDFMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B2439960.png)

![2-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B2439961.png)

![N-(2-Methoxyethyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetamide](/img/structure/B2439963.png)

![N-(4-chlorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2439964.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide](/img/structure/B2439966.png)

![[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-[2-(3,4-dimethoxyphenyl)ethyl]imidazol-4-yl]methanol](/img/structure/B2439973.png)

![(NE)-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methylidene]hydroxylamine](/img/structure/B2439974.png)